REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][CH2:4][CH2:5][NH:6][C:7](=[S:10])[NH:8][NH2:9].[CH2:11]([N:13]1[C:17]([C:18](Cl)=[O:19])=[CH:16][C:15]([CH3:21])=[N:14]1)[CH3:12].C(Cl)(=O)C(Cl)=O>>[CH2:11]([N:13]1[C:17]([C:18]([NH:9][NH:8][C:7]([NH:6][CH2:5][CH2:4][CH2:3][O:2][CH3:1])=[S:10])=[O:19])=[CH:16][C:15]([CH3:21])=[N:14]1)[CH3:12]
|
Name
|
|
Quantity
|
1.64 g
|
Type
|
reactant
|
Smiles
|
COCCCNC(NN)=S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N1N=C(C=C1C(=O)Cl)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1N=C(C=C1C(=O)NNC(=S)NCCCOC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |